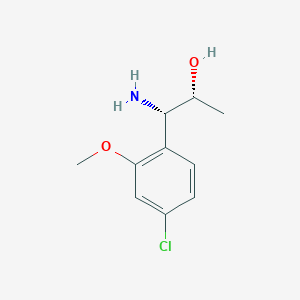![molecular formula C5H2ClIN4 B13039126 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodo-4-chloropyrazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazines, which can have different biological activities and chemical properties .
Scientific Research Applications
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases like c-Met and VEGFR-2.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-8-iodo-[1,2,4]triazolo[4,3-a]pyrazine
- 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical modifications and biological activities. This dual halogenation makes it a versatile compound for various applications in medicinal chemistry and chemical synthesis .
Properties
Molecular Formula |
C5H2ClIN4 |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
8-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2ClIN4/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H |
InChI Key |
JRIRWUADDXWXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2I)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)






![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)




